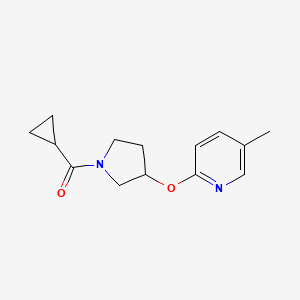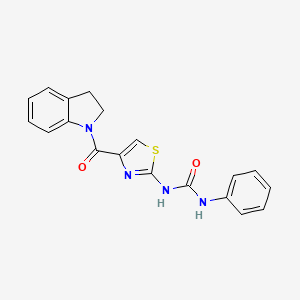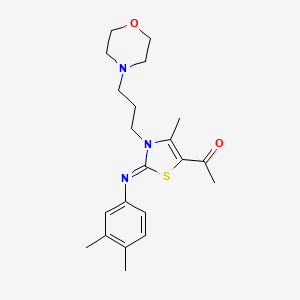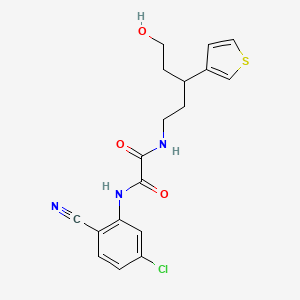
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(furan-2-yl)methanone" is a heterocyclic compound that features several interesting structural motifs, including an oxadiazole ring, a phenyl group, and a furan moiety. The oxadiazole ring, in particular, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which is known for its presence in various pharmacologically active compounds and materials with unique properties.
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves high-temperature reactions and the use of various nucleophiles to introduce different substituents onto the core structure. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound with a similar oxadiazole ring, was achieved by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . This suggests that the synthesis of our target compound might also involve high-temperature conditions to facilitate the formation of the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of related oxadiazole compounds has been confirmed by techniques such as multinuclear NMR spectroscopy, IR, and elemental analysis. Additionally, single crystal X-ray diffraction has been used to confirm the structures of similar compounds . These techniques would likely be applicable in analyzing the molecular structure of "this compound" to ensure the correct synthesis and to understand the spatial arrangement of its atoms.
Chemical Reactions Analysis
Compounds containing the oxadiazole ring can participate in various chemical reactions. The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, for example, involves the irradiation of a precursor compound in the presence of a nitrogen nucleophile, leading to the formation of the desired oxadiazole . This indicates that the oxadiazole moiety in our target compound could potentially be synthesized or modified through photochemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as thermal stability, have been studied using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). Compounds with the oxadiazole ring have shown moderate thermal stabilities, with decomposition temperatures ranging from 159 to 246 °C . Additionally, the sensitivity of these compounds to impact and friction has been measured, indicating that they are generally insensitive, which could be an important consideration for the handling and storage of our target compound.
科学的研究の応用
Synthesis Methodologies
- Photochemical Synthesis of Perfluoroalkyl-1,2,4-Oxadiazoles : A photochemical methodology has been developed for synthesizing 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles, highlighting the functional versatility of the oxadiazole moiety in synthetic chemistry (Buscemi, Pace, & Vivona, 2000).
- Aza-Piancatelli Rearrangement : The furan-2-yl(phenyl)methanol undergoes smooth aza-Piancatelli rearrangement with aryl amines, presenting a pathway to synthesize trans-4,5-disubstituted cyclopentenone derivatives, a process relevant for generating structurally diverse and complex molecules (Reddy et al., 2012).
Biological Evaluation
- Protein Tyrosine Kinase Inhibitory Activity : Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity, with several derivatives exhibiting promising activity. This indicates the potential therapeutic applications of such compounds in disease treatment where tyrosine kinases are key targets (Zheng et al., 2011).
- Antibacterial and Antiinflammatory Activity : Microwave-assisted synthesis of novel pyrazoline derivatives, incorporating the furan-2-yl moiety, has demonstrated significant antibacterial and antiinflammatory activity, underscoring the potential of these compounds in addressing bacterial infections and inflammation-related disorders (Ravula et al., 2016).
Structural and Interaction Studies
- Lone Pair-π Interaction and Halogen Bonding : The crystal packing of 1,2,4-oxadiazole derivatives has been explored to understand the role of non-covalent interactions, including lone pair-π interactions and halogen bonding. This provides insights into the molecular stability and interaction patterns that could influence the biological activity and material properties of such compounds (Sharma et al., 2019).
Anticancer Evaluation
- Synthesis and Anticancer Activity : The synthesis of certain furan-2-yl(phenyl)methanone derivatives and their evaluation for anticancer activity, particularly against vascular smooth muscle cells (VSMC), indicates the potential of these compounds in cancer therapy. The structure-activity relationship (SAR) findings provide a foundation for further optimization of these molecules for enhanced therapeutic efficacy (Li Qing-shan, 2011).
作用機序
1,3,4-Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of actions such as growth factors, enzymes, kinases, etc . The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .
特性
IUPAC Name |
furan-2-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(15-7-4-8-22-15)20-9-13(12-5-2-1-3-6-12)14(10-20)16-18-11-23-19-16/h1-8,11,13-14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXJYCSSZRZAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)



![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)
![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)
![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)


![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)